2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
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Overview
Description
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a chemical compound with the molecular formula C5H10F6N5P. It is known for its application as an efficient diazo transfer reagent, particularly in the preparation of azides from primary amines. This compound is an alternative to tosyl azide, offering an easier-to-separate water-soluble by-product .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate are primarily related to its role in the preparation of azides from primary amines
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a diazo transfer reagent
Preparation Methods
The synthesis of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolidinium chloride with sodium azide. This reaction produces the corresponding crystalline phosphate salt, which is stable and safe to handle . The reaction conditions usually require a controlled environment to ensure the safety and purity of the product.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions.
Chemical Reactions Analysis
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: It is primarily used in diazo transfer reactions, where it transfers the azido group to primary amines to form azides.
Click Chemistry: This compound is suitable for click chemistry reactions, which are used to join small units together in a highly efficient and specific manner.
Common reagents used in these reactions include primary amines and various solvents that facilitate the reaction. The major products formed from these reactions are organic azides, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the transfer of the azido group to a primary amine. This process is facilitated by the compound’s structure, which allows for the efficient transfer of the azido group under mild conditions. The molecular targets in this reaction are the primary amines, which react with the azido group to form azides .
Comparison with Similar Compounds
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is unique due to its stability and efficiency as a diazo transfer reagent. Similar compounds include:
2-Azido-1,3-dimethylimidazolinium chloride: This compound also serves as a diazo transfer reagent but may have different solubility and handling properties.
Tosyl azide: A traditional diazo transfer reagent that produces less easily separable by-products compared to this compound.
These similar compounds highlight the advantages of this compound in terms of ease of use and product separation.
Properties
CAS No. |
1266134-54-6 |
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Molecular Formula |
C5H10F6N5P |
Molecular Weight |
285.1305802 |
IUPAC Name |
2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |
SMILES |
C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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